

# Breath-hold techniques for arterial phase imaging with Eob-dtpa

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## Technical Support Center: Arterial Phase Imaging with Eob-dtpa

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gadoxetate disodium (Gd-**Eob-dtpa**, Eovist®/Primovist®) for arterial phase magnetic resonance imaging (MRI).

## Troubleshooting Guide

This guide addresses common issues encountered during arterial phase imaging with **Eob-dtpa**, focusing on mitigating motion artifacts and ensuring optimal image quality.

**Issue:** Severe Respiratory Motion Artifacts in the Arterial Phase (Transient Severe Respiratory Motion - TSRM)

**Q1:** We are observing significant ghosting and blurring specifically during the arterial phase of our **Eob-dtpa** enhanced liver scans. What could be the cause?

**A1:** This phenomenon is likely Transient Severe Respiratory Motion (TSRM), a known side effect of Gd-**Eob-dtpa**, occurring in approximately 5-22% of patients.<sup>[1]</sup> The exact pathophysiology is not fully understood, but it is characterized by a brief period of involuntary diaphragmatic motion that coincides with the arterial phase acquisition.

Q2: What are the known risk factors for TSRM?

A2: Several potential risk factors have been identified, including:

- Prior history of TSRM: Patients who have experienced TSRM in a previous Gd-**Eob-dtpa** scan are more likely to experience it again.
- High-volume contrast injection: Larger volumes of the contrast agent may be associated with a higher incidence of TSRM.[2]
- Patient-specific factors: Low body weight, a history of allergy to iodinated contrast media, and chronic obstructive pulmonary disease (COPD) have been suggested as potential risk factors, though findings can be inconsistent across studies.[2]

Q3: How can we mitigate or resolve TSRM-related artifacts?

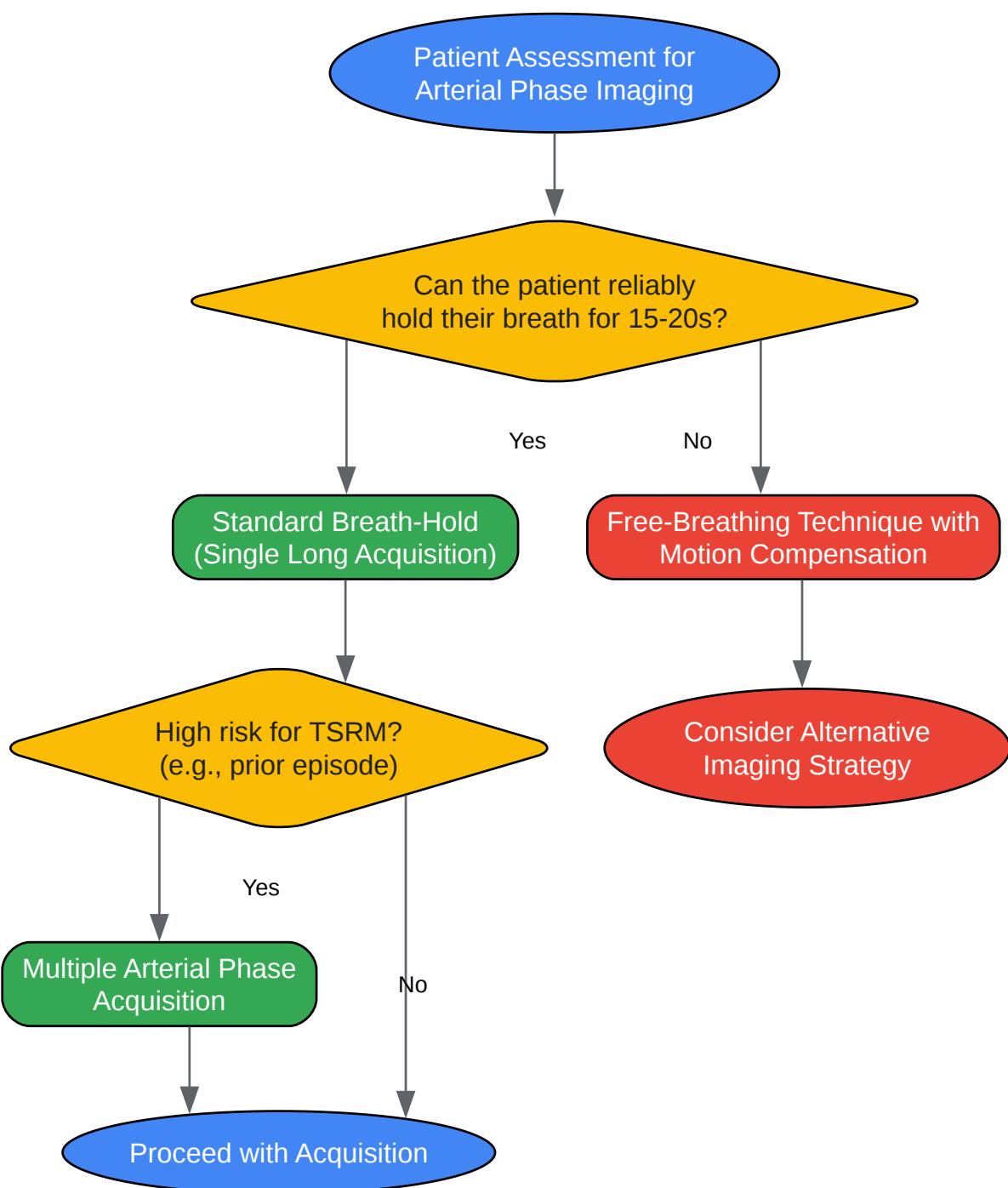
A3: Several strategies can be employed to minimize or overcome TSRM:

- Patient Communication and Coaching:
  - Thoroughly explain the breathing instructions before the scan.
  - Practice the breath-hold maneuver with the patient.
  - Using visualized breath-hold training tools can significantly improve patient compliance and reduce motion artifacts.[3]
- Modified Injection Protocol:
  - Slower Injection Rate: Reducing the injection rate to 1 mL/sec has been proposed as a method to reduce the incidence of TSRM.[2]
  - Dilution: Diluting the contrast agent may also help mitigate this effect.
- Advanced Imaging Techniques:
  - Multiple Arterial Phase Acquisitions: Acquiring several shorter arterial phase scans instead of a single long one increases the probability of obtaining at least one artifact-free phase.

[2][4][5] This technique has been shown to provide acceptable image quality in a high percentage of patients who experience TSM.[4]

- Accelerated Imaging: Utilizing parallel imaging techniques (e.g., GRAPPA, SENSE) or compressed sensing can shorten the required breath-hold time, making it easier for patients to comply.
- Free-Breathing Techniques: For patients who are unable to perform a breath-hold, free-breathing acquisition methods with motion compensation can be a viable alternative.[1]

Below is a decision-making workflow for selecting an appropriate breath-hold technique:



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Decision workflow for breath-hold technique selection.

## Frequently Asked Questions (FAQs)

Q4: What is the optimal timing for the late arterial phase with **Eob-dtpa**?

A4: The ideal late arterial phase demonstrates enhancement of the hepatic artery and portal vein without significant enhancement of the hepatic veins.<sup>[6]</sup> With bolus tracking, image acquisition is typically initiated 5-15 seconds after the contrast arrives in the abdominal aorta.<sup>[7]</sup> For a fixed-delay approach, scanning usually commences around 30-35 seconds after the start of the injection.<sup>[6][7]</sup>

Q5: Should breath-holds be performed at end-inspiration or end-expiration?

A5: While both can be used, end-expiration is often preferred for abdominal imaging. It is generally more reproducible for patients to perform consistently across multiple breath-holds.

Q6: How do free-breathing techniques compare to breath-hold techniques in terms of image quality?

A6: While breath-hold techniques are generally considered to provide superior image quality by minimizing motion, advances in free-breathing sequences with motion compensation have made them a viable alternative, especially for patients who cannot hold their breath. Some studies have shown that free-breathing techniques can yield comparable diagnostic performance and, in some cases, higher signal-to-noise (SNR) and contrast-to-noise (CNR) ratios than breath-hold diffusion-weighted imaging (DWI).<sup>[8]</sup> However, other studies comparing dynamic contrast-enhanced free-breathing and breath-hold techniques have found the overall image quality to be similar, with some trade-offs in artifact levels and lesion detectability.<sup>[9]</sup>

Q7: Can patient coaching and preparation really make a difference in reducing motion artifacts?

A7: Yes. Studies have shown that intensified patient preparation, including education and supervised breath-hold training, can significantly reduce respiratory motion artifacts.<sup>[10]</sup> Visualized breath-hold training, in particular, has been demonstrated to improve SNR and CNR and reduce artifact scores compared to verbal instructions alone.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing different breath-hold techniques for arterial phase imaging with **Gd-Eob-dtpa**.

Table 1: Incidence of Transient Severe Respiratory Motion (TSRM) with Gd-**Eob-dtpa**

Study Cohort/Parameter	Reported Incidence of TSRM	Reference
General Patient Population	5% - 22%	[1]
Bi-institutional Study (Site A)	15%	[10]
Bi-institutional Study (Site B)	22.7%	[10]
Multi-center Study	~10% (range 2.4-18%)	[2]

Table 2: Qualitative Image Quality Comparison of Breath-Hold Techniques

Technique	Overall Image Quality Score (Mean ± SD)	Motion Artifact Score (Mean ± SD)	Reference
Free-Breathing (XD-VIBE)	Reviewer 1: 3.5 ± 0.8 Reviewer 2: 3.3 ± 0.9	Reviewer 1: 3.5 ± 0.7 Reviewer 2: 3.4 ± 0.8	[9]
Free-Breathing (GRASP)	Reviewer 1: 3.7 ± 0.6 Reviewer 2: 3.6 ± 0.7	Reviewer 1: 3.8 ± 0.5 Reviewer 2: 3.7 ± 0.6	[9]
Single Arterial Phase (with TSM)	Often non-diagnostic	4 (severe) to 5 (extensive)	[4]
Multiple Arterial Phase (with TSM)	Acceptable in 90.9% of cases	At least one phase with minimal to moderate artifact	[4]

Note: Image quality and artifact scores are typically on a 5-point Likert scale, where higher scores indicate better quality and lower scores indicate fewer artifacts.

## Experimental Protocols

### Protocol 1: Standard Breath-Hold Arterial Phase Imaging

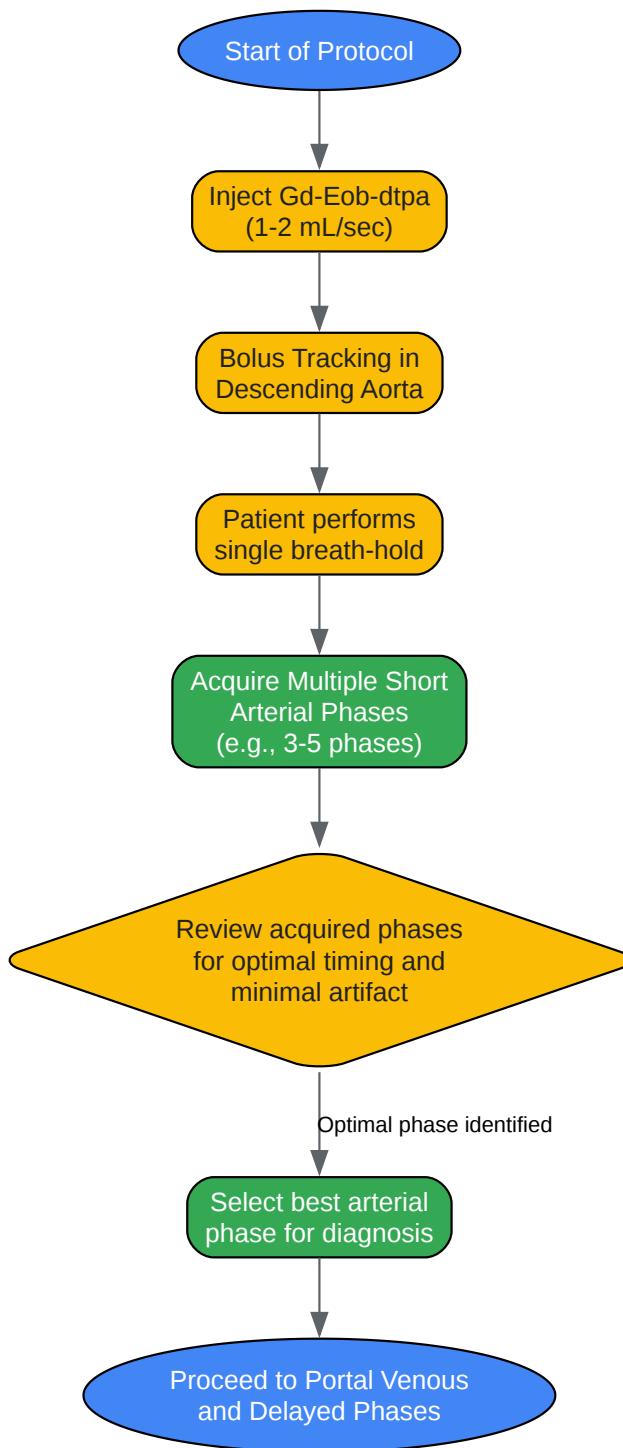
- Patient Preparation:

- Instruct the patient to fast for at least 4 hours prior to the examination.[[7](#)]
- Explain the breath-hold procedure clearly and practice with the patient.
- Contrast Injection:
  - Administer Gd-**Eob-dtpa** at a dose of 0.025 mmol/kg body weight.
  - Inject at a rate of 1-2 mL/sec followed by a 20-30 mL saline flush.[[7](#)]
- Image Acquisition:
  - Utilize a 3D T1-weighted gradient echo sequence (e.g., VIBE, LAVA, THRIVE).
  - Employ bolus tracking with a region of interest in the descending aorta.
  - Initiate the breath-hold command ("take a breath in, blow it out, and hold") just before the contrast arrives.
  - Start the acquisition approximately 5-15 seconds after contrast detection in the aorta.[[7](#)]
  - The acquisition window should be around 15-25 seconds.

#### Protocol 2: Multiple Arterial Phase Acquisition

- Patient Preparation and Contrast Injection:
  - Follow the same steps as the standard protocol.
- Image Acquisition:
  - Use a sequence that allows for rapid, repeated acquisitions (e.g., TWIST-VIBE, 4D-TRAK).
  - Acquire 3 to 5 short arterial phases within a single breath-hold of approximately 15-25 seconds.[[11](#)]
  - This allows for capturing the transition from the early to the late arterial phase, increasing the likelihood of an optimal, artifact-free dataset.

The following diagram illustrates the workflow for a multiple arterial phase acquisition protocol.



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Workflow for multiple arterial phase acquisition.

### Protocol 3: Free-Breathing Arterial Phase Imaging

- Patient Preparation and Contrast Injection:
  - Follow the same steps as the standard protocol. Patient coaching on maintaining a regular, shallow breathing pattern is beneficial.
- Image Acquisition:
  - Employ a motion-robust sequence such as radial VIBE or a Cartesian sequence with prospective or retrospective motion correction.
  - These sequences continuously acquire data over a longer period (e.g., 60-90 seconds) during free breathing.
  - The data is then reconstructed to provide images from different phases of respiration, from which a motion-minimized arterial phase can be selected.

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